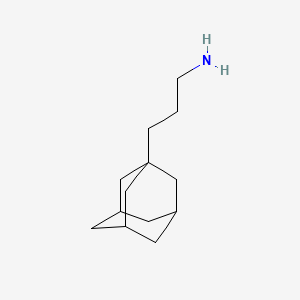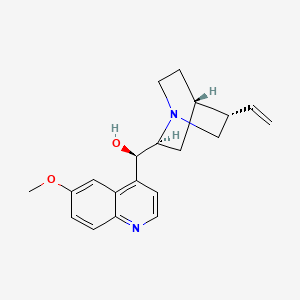
(3I+/-,8I+/-,9R)-6a(2)-Methoxycinchonan-9-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol is a complex organic compound that belongs to the class of cinchona alkaloids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol typically involves multiple steps. One common method includes the reaction of sodium tetraphenyl borate with quinine in deionized water at room temperature. This ion-pair reaction is considered a green chemistry approach due to its mild conditions and minimal environmental impact .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of large reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as crystallization or chromatography to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
®-(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol is used as a chiral catalyst in asymmetric synthesis. Its unique structure allows it to induce chirality in various chemical reactions, making it valuable for producing enantiomerically pure compounds .
Biology
In biological research, this compound is studied for its potential antimicrobial and antiviral properties. Its ability to interact with biological membranes and proteins makes it a promising candidate for drug development .
Medicine
In medicine, ®-(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol is investigated for its potential therapeutic effects. It has shown promise in treating various diseases, including malaria and certain types of cancer .
Industry
In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including as a precursor for other complex molecules .
Wirkmechanismus
The mechanism of action of ®-(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, its interaction with DNA and RNA can inhibit the replication of viruses and bacteria .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol
- ®-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol
- ®-(6-Methoxy-4-quinolinyl)[(1S,2S,4S,5R)-5-vinylbicyclo[2.2.2]oct-2-yl]methanol
Uniqueness
What sets ®-(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol apart from similar compounds is its specific stereochemistry and functional groups. These unique features contribute to its distinct biological activities and chemical reactivity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
101143-86-6 |
|---|---|
Molekularformel |
C20H24N2O2 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
(R)-[(2S,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol |
InChI |
InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14+,19+,20-/m1/s1 |
InChI-Schlüssel |
LOUPRKONTZGTKE-BBNYVJOESA-N |
Isomerische SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@H]4C=C)O |
Kanonische SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


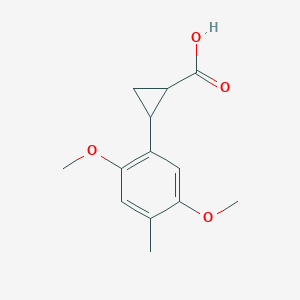
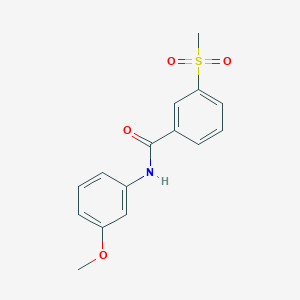
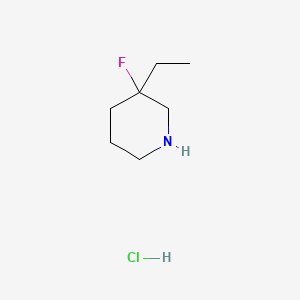
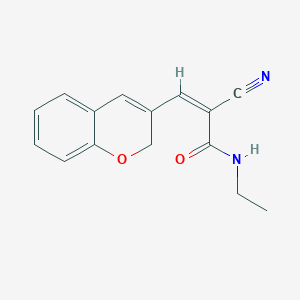


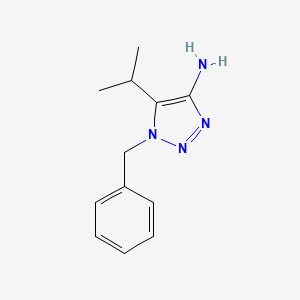

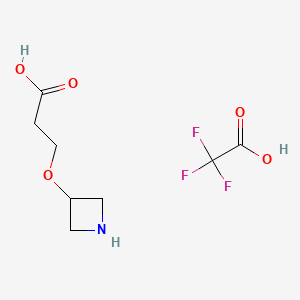
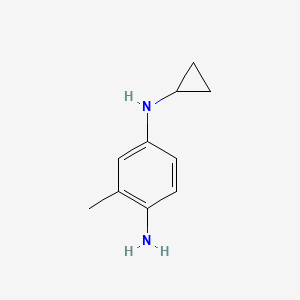
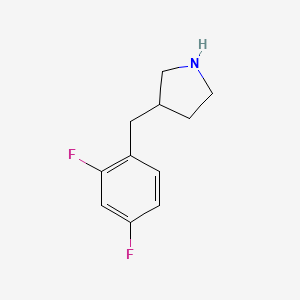
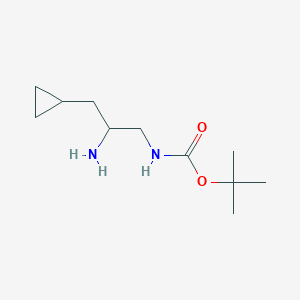
![5-[2-(3-bromophenyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13585512.png)
